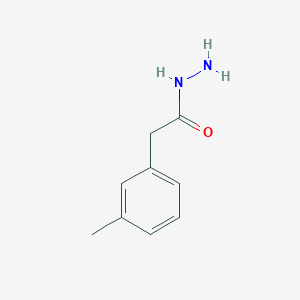
2-(3-methylphenyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenyl)acetohydrazide is a versatile chemical compound with the molecular formula C9H12N2O. It is used in various scientific studies and offers immense potential for breakthrough research. This compound is characterized by the presence of a hydrazine group attached to an acetyl group, which is further connected to a 3-methylphenyl ring.
Mécanisme D'action
Target of Action
The primary target of 2-(3-Methylphenyl)acetylhydrazine is the enzyme aldose reductase . Aldose reductase plays a crucial role in the polyol pathway, where it catalyzes the conversion of glucose to sorbitol . This enzyme is essential for detoxifying certain harmful aldehydes .
Mode of Action
2-(3-Methylphenyl)acetylhydrazine interacts with its target, aldose reductase, by inhibiting its activity . This inhibition prevents the conversion of glucose to sorbitol within the polyol pathway
Biochemical Pathways
The primary biochemical pathway affected by 2-(3-Methylphenyl)acetylhydrazine is the polyol pathway . By inhibiting aldose reductase, 2-(3-Methylphenyl)acetylhydrazine disrupts the normal function of this pathway, preventing the formation of sorbitol from glucose . This can have downstream effects on other metabolic processes, potentially leading to a decrease in the production of harmful aldehydes .
Pharmacokinetics
Similar compounds, such as isoniazid and its metabolite acetylisoniazid, have been studied in detail . These studies suggest that the pharmacokinetic properties of 2-(3-Methylphenyl)acetylhydrazine may be influenced by factors such as the rate of acetylation
Result of Action
The molecular and cellular effects of 2-(3-Methylphenyl)acetylhydrazine’s action are primarily related to its inhibition of aldose reductase . By preventing the conversion of glucose to sorbitol, 2-(3-Methylphenyl)acetylhydrazine can potentially reduce the production of harmful aldehydes . This could have various effects at the cellular level, depending on the specific context and environment.
Méthodes De Préparation
The synthesis of 2-(3-methylphenyl)acetohydrazide can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(3-methylphenyl)acetohydrazide undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction. One notable reaction is the Wolff-Kishner reduction, where the compound reacts with hydrazine in the presence of a base and heat to form the corresponding alkane . Common reagents used in these reactions include hydrazine hydrate, acetic acid, and potassium hydroxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(3-methylphenyl)acetohydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research. Additionally, it is used in the industry for the production of specialty chemicals and materials .
Comparaison Avec Des Composés Similaires
2-(3-methylphenyl)acetohydrazide can be compared with other similar compounds, such as 2-acetyl-1-phenylhydrazine and 2-(4-methylphenyl)acetylhydrazine. These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring . The unique feature of this compound is the presence of a methyl group at the 3-position, which can influence its reactivity and interaction with biological targets. Other similar compounds include hydrazones and quinazolines, which also contain hydrazine groups and exhibit diverse chemical and biological properties .
Propriétés
IUPAC Name |
2-(3-methylphenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-3-2-4-8(5-7)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMFYTPAVYBBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
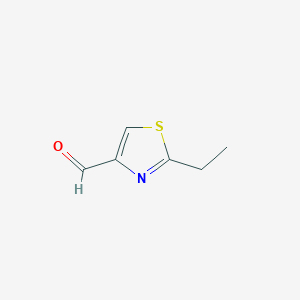

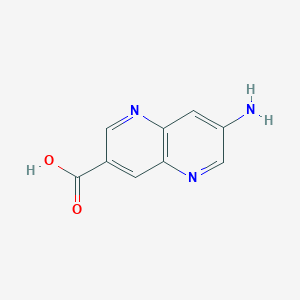
![2-(3,4-dichlorophenyl)-N-methyl-N-[(2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B2723343.png)
![N1-(3-chlorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2723344.png)

![methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2723349.png)
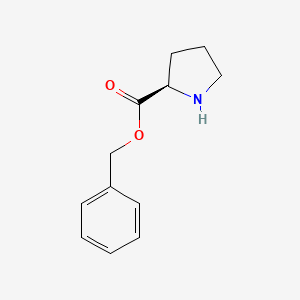
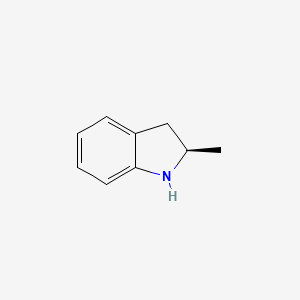
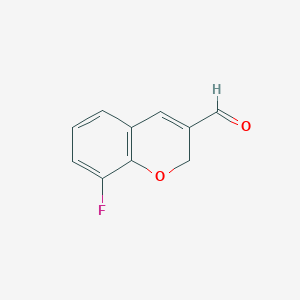


![2-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2723362.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2723363.png)
